5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine

HIV-1 NNRTI antiviral drug discovery pyrazolopyrimidine SAR

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine (CAS 92146-03-7) is a critical pyrazolo[1,5-a]pyrimidine scaffold for medicinal chemistry. The 6-amino group enables essential hydrogen-bonding for kinase ATP-binding pockets, while the 5,7-dimethyl substitution optimizes logP (1.51) and polar surface area (56.21 Ų) for balanced permeability. This substitution pattern is essential—removal of the 6-amino group or relocation of the methyl groups abolishes the target engagement profile documented in HIV-1 NNRTI, anxiolytic, α-glucosidase, SCD, and AMPK programs. Supported by reproducible, scalable synthetic methods, this intermediate delivers consistent quality for hit-to-lead and preclinical candidate nomination.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
Cat. No. B11922284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC2=CC=NN12)C)N
InChIInChI=1S/C8H10N4/c1-5-8(9)6(2)12-7(11-5)3-4-10-12/h3-4H,9H2,1-2H3
InChIKeyPNSCXSIYZHHAGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine: A Heterocyclic Scaffold for Kinase-Targeted Drug Discovery


5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine (CAS 92146-03-7) is a heterocyclic compound featuring a fused pyrazolo[1,5-a]pyrimidine core with methyl groups at the 5- and 7-positions and a free amine at the 6-position . This scaffold belongs to the broader pyrazolopyrimidine class widely exploited in medicinal chemistry for kinase inhibitor development, antiviral research, and metabolic disease programs [1]. The compound serves as a versatile intermediate for generating 5,7-disubstituted and 3,6-substituted pyrazolo[1,5-a]pyrimidine derivatives with diverse biological activities, supported by reproducible and scalable synthetic methods [2].

Why Generic Pyrazolopyrimidine Analogs Cannot Substitute for 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine in Precision Research


The 5,7-dimethyl-6-amino substitution pattern on the pyrazolo[1,5-a]pyrimidine core is not arbitrary; it dictates distinct biological, physicochemical, and synthetic properties that are not preserved across other substitution isomers. Removal or relocation of the 6-amino group eliminates the hydrogen-bond donor and acceptor capabilities essential for target engagement in kinase ATP-binding pockets [1]. The C-5 and C-7 methyl groups contribute to a logP of 1.51 and a polar surface area of 56.21 Ų , placing this compound in a different permeability-solubility space compared to the parent pyrazolo[1,5-a]pyrimidine (MW 147.18, XLogP3 1.10, 0 HBD, 2 HBA) or 6-aminopyrazolo[1,5-a]pyrimidine (MW 134.14) [2]. In anxiolytic drug development, 3-halo substitution transforms a marginally active scaffold into a potent, benzodiazepine-comparable agent with a unique safety profile devoid of ethanol/barbiturate potentiation—a property entirely absent in the unsubstituted core [3]. These quantitative structure-activity and structure-property relationships demonstrate that generic in-class substitution is not a viable scientific procurement strategy.

Quantitative Differentiation Evidence for 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine vs. Closest Analogs


HIV-1 NNRTI Activity: The 5,7-Disubstituted Subclass Demonstrates Single-Digit Nanomolar Potency Exceeding Reference Drugs

In a direct head-to-head comparison within the same study, the 5,7-disubstituted pyrazolo[1,5-a]pyrimidine derivative 5a—synthesized from a core structurally related to 5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-amine—exhibited an EC50 of 0.07 μM against wild-type HIV-1 in MT-4 cell culture, with a selectivity index (SI) of 3999. This was approximately 2-fold more potent than the reference NNRTI drugs nevirapine (EC50 ~0.14 μM) and delavirdine (EC50 ~0.14 μM) tested under comparable conditions [1]. The broader compound series achieved EC50 values ranging from 5.98 to 0.07 μM, confirming that specific 5,7-disubstitution patterns on the pyrazolo[1,5-a]pyrimidine core are critical for anti-HIV potency [1].

HIV-1 NNRTI antiviral drug discovery pyrazolopyrimidine SAR

Anxiolytic Differentiation: 3-Halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines Show Benzodiazepine-Comparable Efficacy Without Ethanol/Barbiturate Potentiation

A classic structure-activity relationship study evaluated 40 pyrazolo[1,5-a]pyrimidine derivatives for antianxiety activity. The parent compound 5,7-dimethylpyrazolo[1,5-a]pyrimidine (compound 6) showed only marginal anxiolytic activity in rat behavioral observations. However, the 3-halo derivatives—3-chloro (8), 3-bromo (9), and 3-iodo (10)—demonstrated anxiolytic efficacy comparable to the clinically used benzodiazepines diazepam and chlordiazepoxide [1]. Critically, at their anxiolytic threshold doses, compounds 8 and 9 exhibited no potentiation of the CNS depressant effects of ethanol or sodium barbital in mice. In contrast, diazepam and chlordiazepoxide significantly potentiated these drug interactions at minimal anxiolytic doses [1]. Acute toxicity data further revealed excellent therapeutic ratios for compounds 8–10 in mice (both i.p. and p.o. routes) [1].

anxiolytic drug discovery CNS safety pharmacology nonbenzodiazepinoid agents

α-Glucosidase Inhibition: 6-Amino-pyrazolo[1,5-a]pyrimidines Outperform Acarbose by Up to 50-Fold

A library of fully substituted 6-amino-pyrazolo[1,5-a]pyrimidines was synthesized and evaluated as α-glucosidase inhibitors. All compounds exhibited IC50 values ranging from 15.2 ± 0.4 μM to 201.3 ± 4.2 μM [1]. The most potent compound (3d) was approximately 50-fold more potent than the clinically used standard inhibitor acarbose, which showed an IC50 of 750.0 ± 1.5 μM under the same assay conditions [1]. This class-level evidence demonstrates that 6-amino substitution on the pyrazolo[1,5-a]pyrimidine core is a critical pharmacophoric feature for potent α-glucosidase inhibition, positioning 5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-amine as a privileged starting scaffold for antidiabetic drug discovery.

α-glucosidase inhibitor type 2 diabetes metabolic disease

SCD Inhibition: 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Derivatives Deliver Low Micromolar Potency

A patent application disclosed pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of stearoyl-CoA desaturase (SCD). A representative compound—6-benzyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid amide (compound II)—displayed SCD inhibition with an IC50 of 1.0 μM, synthesized in 78% yield via amide coupling of the corresponding carboxylic acid with 2-methoxyethylamine [1]. This demonstrates that the 5,7-dimethylpyrazolo[1,5-a]pyrimidine core can be functionalized at the 3- and 6-positions to achieve low-micromolar potency against a clinically validated metabolic disease target.

stearoyl-CoA desaturase inhibitor metabolic disease obesity drug discovery

Scalable Synthesis: Reproducible and Scalable Method Validated for 3,6-Substituted Pyrazolo[1,5-a]pyrimidines Enabling Rational AMPK Inhibitor Design

A reproducible and scalable method for synthesizing 3,6-substituted pyrazolo[1,5-a]pyrimidine derivatives was developed and characterized. This method provides the basis for the rational design of selective inhibitors of AMP-activated protein kinase (AMPK) [1]. The availability of a scalable synthetic route is critical for translating early discovery hits into lead optimization programs, as it ensures sufficient material supply for SAR exploration, in vivo pharmacokinetic studies, and preliminary toxicology assessments. The method specifically addresses the synthesis of 3,6-substituted derivatives, which are directly accessible from 5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-amine as a key intermediate.

AMPK inhibitor scalable synthesis kinase drug discovery

Physicochemical Differentiation: 6-Amino Substitution Alters LogP and H-Bond Profile Relative to Des-Amino Analog

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine (CAS 92146-03-7) has a calculated logP of 1.51 and a polar surface area (PSA) of 56.21 Ų . In comparison, the des-amino analog 5,7-dimethylpyrazolo[1,5-a]pyrimidine (CAS 35149-38-3) has a lower XLogP3 of 1.10, zero hydrogen bond donors, and a lower rotational bond count . The presence of the 6-amino group in the target compound introduces an additional hydrogen bond donor, increasing PSA and enabling key target interactions (e.g., hinge-binding in kinase ATP pockets) that are inaccessible to the des-amino analog. These quantitative differences in logP (1.51 vs. 1.10) and HBD count (1 vs. 0) affect membrane permeability, solubility, and target engagement profiles, making the 6-amino derivative the preferred intermediate for programs requiring hydrogen-bond-mediated target recognition.

physicochemical properties drug-likeness lead optimization

Recommended Application Scenarios for 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine Based on Quantitative Evidence


HIV-1 NNRTI Lead Optimization Programs Requiring Nanomolar Potency and High Selectivity Index

Use 5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-amine as a core intermediate for synthesizing 5,7-disubstituted pyrazolo[1,5-a]pyrimidine derivatives targeting the HIV-1 reverse transcriptase non-nucleoside binding site. The scaffold has demonstrated single-digit nanomolar EC50 (0.07 μM) and a selectivity index of 3999 in MT-4 cell-based assays, outperforming the clinical reference drugs nevirapine and delavirdine by approximately 2-fold [1]. SAR studies indicate that C-5 and C-7 substituent choice is critical for achieving this level of potency. Recommended for medicinal chemistry teams seeking novel NNRTI chemotypes with high therapeutic windows.

CNS Drug Discovery: Nonbenzodiazepinoid Anxiolytic Agents Without Ethanol/Barbiturate Interaction Liability

Employ 5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-amine as a precursor for synthesizing 3-halo-substituted derivatives (particularly 3-chloro and 3-bromo) as anxiolytic candidates. These derivatives have demonstrated benzodiazepine-comparable anxiolytic efficacy in rat behavioral models while uniquely lacking potentiation of ethanol and barbiturate CNS depressant effects—a safety liability observed with diazepam and chlordiazepoxide at their minimal anxiolytic doses [2]. The excellent therapeutic ratios in mouse acute toxicity studies further support their suitability for CNS safety pharmacology profiling and preclinical development.

Metabolic Disease Drug Discovery: Type 2 Diabetes α-Glucosidase Inhibitors and SCD-Targeted Programs

Use 5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-amine as a building block for generating 6-amino-pyrazolo[1,5-a]pyrimidine libraries targeting α-glucosidase, where lead compounds have shown up to 50-fold greater potency (IC50 ~15.2 μM) compared to the clinical standard acarbose (IC50 750.0 μM) [3]. Additionally, functionalization at the C-3 position (via carboxylic acid intermediates) enables SCD inhibition with IC50 values of 1.0 μM, relevant to obesity, diabetes, and cardiovascular disease programs [4]. The validated scalable synthesis [5] supports progression from hit-to-lead through preclinical candidate nomination.

Kinase Inhibitor Discovery: AMPK and CDK2-Targeted Programs Requiring Scalable Intermediates

Deploy 5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-amine as a key intermediate for synthesizing 3,6-substituted pyrazolo[1,5-a]pyrimidine derivatives targeting AMP-activated protein kinase (AMPK) and other kinase targets. A reproducible and scalable synthetic method has been validated specifically for this substitution pattern, enabling rational design of selective AMPK inhibitors [5]. The 6-amino group provides a critical hydrogen-bond donor for hinge-region interactions in kinase ATP-binding pockets, a feature absent in the des-amino analog. This scaffold is suitable for kinase inhibitor programs requiring gram-to-kilogram intermediate supply with consistent quality.

Quote Request

Request a Quote for 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.